(4-piperidinylmethyl)(2-thienylmethyl)amine dihydrochloride
Overview
Description
(4-piperidinylmethyl)(2-thienylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0724252 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperidine Derivatives in Medicinal Chemistry
- Neuropsychiatric Disorder Treatments: Research on dopamine D2 receptor ligands, including piperidine derivatives, has shown their significance in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes a piperidine moiety, suggesting that compounds like (4-piperidinylmethyl)(2-thienylmethyl)amine dihydrochloride could have potential applications in developing treatments for these conditions (Jůza et al., 2022).
Biogenic Amine Analysis
- Food Safety: Analysis of biogenic amines in foods, where piperidine and its derivatives could serve as analytical standards or reagents. This is crucial for ensuring food safety, as biogenic amines are important indicators of food freshness and potential toxicity (Önal, 2007).
Synthesis and Catalysis
- C-N Bond Forming Reactions: Piperidine and related compounds are used in C-N bond forming cross-coupling reactions, serving as catalysts or reactants in synthesizing aromatic, heterocyclic, and aliphatic amines. This suggests potential applications in organic synthesis and drug development (Kantam et al., 2013).
Environmental Remediation
- Pharmaceutical Pollutant Degradation: Studies on the degradation of persistent organic pollutants, like sulfamethoxazole, which contain amine groups, highlight the potential use of related compounds in environmental remediation technologies. This includes adsorption, photocatalytic degradation, and advanced oxidation processes (Prasannamedha & Senthil Kumar, 2020).
Properties
IUPAC Name |
1-piperidin-4-yl-N-(thiophen-2-ylmethyl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;;/h1-2,7,10,12-13H,3-6,8-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKVWUGVJYUFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CS2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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